3-(Benzocyclobutan-1-yl)propionic acid 3-(Benzocyclobutan-1-yl)propionic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14294408
InChI: InChI=1S/C11H12O2/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13)
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

3-(Benzocyclobutan-1-yl)propionic acid

CAS No.:

Cat. No.: VC14294408

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzocyclobutan-1-yl)propionic acid -

Specification

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanoic acid
Standard InChI InChI=1S/C11H12O2/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13)
Standard InChI Key QFZKEOSMVCUZSD-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC=CC=C21)CCC(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a benzocyclobutane ring system—a benzene ring fused to a strained cyclobutane ring—substituted at the 1-position with a propionic acid group (-CH2CH2COOH). The cyclobutane ring introduces significant angle strain (approximately 30° deviation from ideal sp³ hybridization), which influences reactivity and stability .

Systematic Nomenclature

  • IUPAC name: 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanoic acid

  • Common synonyms:

    • 3-(Benzocyclobutan-1-yl)propionic acid

    • 1-Propionic acid-benzocyclobutane

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Key disconnections involve:

  • Benzocyclobutane core formation via [2+2] photocycloaddition or thermal ring-closing.

  • Propionic acid side-chain introduction through alkylation or coupling reactions.

Ring-Closing Metathesis Approach

A potential pathway utilizes Grubbs catalyst-mediated metathesis of 1,2-divinylbenzene derivatives to form the benzocyclobutane ring :

C6H4(CH2CH2X)2Grubbs IIBenzocyclobutane-X2+byproducts\text{C}_6\text{H}_4(\text{CH}_2\text{CH}_2\text{X})_2 \xrightarrow{\text{Grubbs II}} \text{Benzocyclobutane-X}_2 + \text{byproducts}

Subsequent hydrolysis of X groups (X = CN, COOR) could yield the carboxylic acid functionality.

Friedel-Crafts Alkylation

Reaction of benzocyclobutane with acrylic acid derivatives under Lewis acid catalysis:

Benzocyclobutane+CH2=CHCOORAlCl33-(Benzocyclobutan-1-yl)propionate\text{Benzocyclobutane} + \text{CH}_2=\text{CHCOOR} \xrightarrow{\text{AlCl}_3} \text{3-(Benzocyclobutan-1-yl)propionate}

Physicochemical Properties (Theoretical Predictions)

Spectral Characteristics

PropertyPredicted Value
IR (cm⁻¹)1700-1720 (C=O stretch), 3050 (Ar-H)
¹H NMR (δ ppm)2.5-3.2 (m, CH2CH2COOH), 6.8-7.4 (m, Ar-H)
¹³C NMR (δ ppm)175-180 (COOH), 125-140 (Ar-C), 30-40 (cyclobutane C)

Thermodynamic Parameters

PropertyEstimated Value
Melting Point145-160°C (predicted)
logP (Octanol-Water)2.8 ± 0.3
Aqueous Solubility1.2-2.5 mg/mL (pH 7.4)

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclobutane ring may undergo:

  • Thermal cleavage at >200°C to form o-xylylene intermediates

  • Acid-catalyzed rearrangements to naphthalene derivatives

Carboxylic Acid Reactivity

Typical transformations include:

  • Esterification:

    RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}
  • Amide formation via coupling reagents (EDC, HOBt)

ParameterRecommended Protocol
Storage Conditions2-8°C under inert atmosphere
PPE RequirementsNitrile gloves, chemical goggles
Disposal MethodsIncineration at >1000°C

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